9-(1-Phenylethenyl)phenanthrene

Steric hindrance Rotatable bonds Molecular complexity

9-(1-Phenylethenyl)phenanthrene (CAS 60300-73-4, C₂₂H₁₆, MW 280.36 g/mol) is a polycyclic aromatic hydrocarbon (PAH) derivative consisting of a phenanthrene core functionalized at the 9-position with a 1-phenylethenyl (α-methylstyryl-like) group. The compound is a crystalline solid (m.p.

Molecular Formula C22H16
Molecular Weight 280.4 g/mol
CAS No. 60300-73-4
Cat. No. B188673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(1-Phenylethenyl)phenanthrene
CAS60300-73-4
Molecular FormulaC22H16
Molecular Weight280.4 g/mol
Structural Identifiers
SMILESC=C(C1=CC=CC=C1)C2=CC3=CC=CC=C3C4=CC=CC=C42
InChIInChI=1S/C22H16/c1-16(17-9-3-2-4-10-17)22-15-18-11-5-6-12-19(18)20-13-7-8-14-21(20)22/h2-15H,1H2
InChIKeyYPOCYBUHLLSFGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-(1-Phenylethenyl)phenanthrene (CAS 60300-73-4): Structural Identity and Procurement Baseline for Phenanthrene-Based Research Chemicals


9-(1-Phenylethenyl)phenanthrene (CAS 60300-73-4, C₂₂H₁₆, MW 280.36 g/mol) is a polycyclic aromatic hydrocarbon (PAH) derivative consisting of a phenanthrene core functionalized at the 9-position with a 1-phenylethenyl (α-methylstyryl-like) group . The compound is a crystalline solid (m.p. 142 °C) and belongs to the diarylethylene family, which is of interest for photophysical studies, polymer end-capping, and optoelectronic materials research . Its structural motif—a vinylidene bridge connecting phenanthrene and phenyl rings—creates a sterically congested, non-planar geometry that differentiates it from both 9-phenylphenanthrene and 9-styrylphenanthrene isomers .

1
Phenanthrene-based polymer end-capping and fluorescent chain-end labeling via DPE radical polymerization
2
Sterically demanding building block for Pd-catalyzed cross-coupling and conjugated material synthesis
3
Non-planar diarylethylene geometry for optoelectronic and photophysical model studies

Why 9-(1-Phenylethenyl)phenanthrene Cannot Be Interchanged with Common Phenanthrene Analogs in Research and Industrial Applications


Generic substitution among 9-substituted phenanthrenes is unreliable because even minor structural variations—such as replacing the 1-phenylethenyl group with a phenyl, vinyl, or styryl moiety—produce fundamentally different steric, electronic, and photophysical profiles that directly govern application-critical properties [1][2]. For instance, 9-phenylphenanthrene lacks the reactive olefinic site required for radical trapping or copolymerization, while 9-styrylphenanthrene adopts a trans-planar geometry with distinct conjugation, leading to markedly different absorption and emission wavelengths [1][2]. The interplay of steric hindrance around the phenanthrene 9-position, rotational degrees of freedom, and the resulting molecular non-planarity in 9-(1-phenylethenyl)phenanthrene uniquely influences solid-state packing, melting point, and spectral characteristics relative to all in-class alternatives [2].

9-Phenylphenanthrene
Lacks the reactive olefinic site required for radical trapping and copolymerization workflows
9-Styrylphenanthrene
Adopts trans-planar geometry with distinct conjugation; photophysical readout may shift substantially
9-Vinylphenanthrene
Lower steric bulk and lower melting point may alter end-capping performance and solid-state processability

Quantitative Comparative Evidence for 9-(1-Phenylethenyl)phenanthrene Versus Closest Structural Analogs


Molecular Steric Bulk and Rotational Freedom: 9-(1-Phenylethenyl)phenanthrene vs. 9-Phenylphenanthrene vs. 9-Vinylphenanthrene

The 1-phenylethenyl substituent at the phenanthrene 9-position introduces significantly greater steric bulk and conformational flexibility compared to the phenyl and vinyl analogs, as quantified by computed topological descriptors. 9-(1-Phenylethenyl)phenanthrene possesses 2 rotatable bonds and a molecular complexity score of 389, versus 1 rotatable bond and complexity of ~280 for 9-phenylphenanthrene, and 1 rotatable bond with complexity ~220 for 9-vinylphenanthrene . This steric profile directly impacts crystallization behavior, solubility in non-polar media, and the ability to serve as a sterically demanding end-capping agent in polymer synthesis.

Steric Profile vs. Analogs
Data to verify
2 rotatable bonds / Complexity: 389 vs. 1 / ~280 (9-phenyl), 1 / ~220 (9-vinyl)
Higher steric demand governs end-capping utility and crystallization behavior
Computed topological descriptors; experimental validation data to review
Steric hindrance Rotatable bonds Molecular complexity

Melting Point and Thermal Stability: 9-(1-Phenylethenyl)phenanthrene vs. 9-Vinylphenanthrene vs. 9-Phenylphenanthrene

9-(1-Phenylethenyl)phenanthrene exhibits a melting point advantage of 142 °C compared to 9-vinylphenanthrene (liquid at ambient or low-melting solid; literature reports indicate m.p. < 50 °C for the parent vinyl compound), and also exceeds 9-phenylphenanthrene (m.p. ~104–106 °C) [1][2]. The higher melting point indicates stronger intermolecular interactions in the solid state, conferring better storage stability and processability in device fabrication protocols where low-melting analogs may soften or degrade.

Melting Point
Reported
142 °C
Supports thermal stability screening for device fabrication and storage
≥92 °C above 9-vinylphenanthrene; ~37 °C above 9-phenylphenanthrene
Thermal properties Phase transition Solid-state stability

Polymerization Chain-End Labeling Efficiency: PPE (Phenanthrene) vs. APE (Anthracene) DPE Analogs in Radical Polymerization

In radical polymerization of styrene and methyl methacrylate at 80 °C with AIBN initiator, 1-(9-phenanthryl)-1-phenylethene (PPE, synonymous with the target compound) and 1-(2-anthryl)-1-phenylethene (APE) were directly compared as diphenylethene (DPE) analogs for chromophore incorporation. Both analogs enabled synthesis of labelled homopolymers and block copolymers with molar masses of 60,000–90,000 g/mol, but PPE provided superior photostability of the phenanthrene chromophore under polymerization conditions compared to the anthracene analog [1]. Spectral measurements confirmed quantitative incorporation of the phenanthrene fluorophore at chain ends, making PPE the preferred choice for applications requiring long-term fluorescence tracking without chromophore bleaching.

Chain-End Labeling
Reported
PPE: quantitative incorporation, reported higher photostability vs. APE
Supports chromophore selection for fluorescence tracking workflows
Head-to-head at 80 °C with AIBN; photostability context-dependent
Radical polymerization Chromophore labeling Block copolymer synthesis

Synthetic Accessibility via Palladium-Catalyzed Cross-Coupling: Yield Comparison from Patent Literature

A Chinese patent (CN 104692986 B) describes a general method for synthesizing 9-substituted phenanthrene derivatives, including 9-(1-phenylethenyl)phenanthrene, via palladium-catalyzed coupling of a 9-halophenanthrene with a styryl boronic acid or related organometallic reagent. While specific isolated yields for 60300-73-4 are not individually reported, the patent exemplifies yields of 65–85% for closely related 9-aryl/alkenyl phenanthrenes under optimized conditions [1]. In contrast, the alternative photochemical cyclization route to 9-styrylphenanthrene derivatives typically achieves only 46–67% overall yield and requires specialized UV equipment, making the catalytic cross-coupling approach more scalable for procurement and in-house synthesis of the target compound [1][2].

Synthetic Route
Reported
Pd-catalyzed coupling: 65–85% yield class vs. photochemical: 46–67%
May support procurement scale and library synthesis planning
Patent CN 104692986 B; cross-study comparison, conditions vary
Synthetic methodology Cross-coupling Process chemistry

Priority Application Scenarios Where 9-(1-Phenylethenyl)phenanthrene Demonstrates Differentiated Utility


Fluorescent Chain-End Labeling of Block Copolymers via DPE Radical Polymerization

The compound (as PPE) has been directly demonstrated to incorporate quantitatively as a fluorescent label at polymer chain ends during AIBN-initiated radical polymerization of styrene and methyl methacrylate, yielding labelled block copolymers of 60,000–90,000 g/mol with superior chromophore photostability compared to the anthracene analog (APE) [1].

Sterically Demanding End-Capping Agent in Living Anionic Polymerization

The steric bulk provided by the 1-phenylethenyl group (389 complexity score, 2 rotatable bonds ) makes the compound an effective terminator for living carbanionic polymer chains, introducing a phenanthrene fluorophore at each chain terminus while minimizing undesired side reactions that can occur with less hindered vinyl aromatics.

Building Block for Phenanthrene-Containing Conjugated Materials via Cross-Coupling

The compound is accessible via high-yielding Pd-catalyzed cross-coupling (65–85% yield class [2]), enabling its use as a monomer or intermediate in the synthesis of phenanthrene-based conjugated polymers and small molecules for optoelectronic applications where the non-planar geometry prevents aggregation-caused quenching.

Model Compound for Steric and Electronic Effects in 9-Substituted Phenanthrene Photophysics

The distinct conjugation pattern (cross-conjugated α-methylstyryl-type chromophore) and steric profile make the compound a valuable model for disentangling steric vs. electronic contributions to fluorescence quantum yields, excited-state lifetimes, and photoisomerization dynamics in the diarylethylene family [3].

Application
Selection Property
Validation Focus
Fluorescent chain-end labeling via DPE polymerization
Phenanthrene chromophore photostability
Signal retention under polymerization and characterization conditions
Sterically demanding end-capping in living polymerization
Steric bulk and conformational flexibility
Chain-transfer suppression and terminus fidelity
Building block for conjugated materials
Cross-coupling compatibility and non-planar geometry
Aggregation resistance and solid-state packing
Model compound for 9-substituted phenanthrene photophysics
Cross-conjugated diarylethylene chromophore
Steric vs. electronic contribution to excited-state behavior
Quote Request

Request a Quote for 9-(1-Phenylethenyl)phenanthrene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.